molecular formula C16H22N4 B5300009 1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine

1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine

Cat. No. B5300009
M. Wt: 270.37 g/mol
InChI Key: FNWDKYJQKLRDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine, commonly known as 2C-T-7, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin in 1981 and gained popularity as a recreational drug in the late 1990s. However, due to its potential health risks, it has been banned in several countries.

Mechanism of Action

The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. This results in the activation of various signaling pathways, leading to altered neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The use of 2C-T-7 has been associated with a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause nausea, vomiting, and other gastrointestinal symptoms.

Advantages and Limitations for Lab Experiments

The use of 2C-T-7 in laboratory experiments has several advantages, including its potent and selective activity at serotonin receptors, as well as its potential use in drug discovery and development. However, its potential health risks and legal status make it difficult to obtain and use in research studies.

Future Directions

There are several potential future directions for research on 2C-T-7, including further studies on its mechanism of action and potential therapeutic applications, as well as investigations into its potential use as a tool in neuroscience research. However, due to its legal status and potential health risks, caution should be exercised in any future research involving this compound.

Synthesis Methods

The synthesis of 2C-T-7 involves the reaction of 2-(2-aminopropyl)indole with paraformaldehyde to form 2-(2-formamidoethyl)indole. This intermediate is then reacted with 3-methylbenzylamine and piperazine to form the final product, 1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine.

Scientific Research Applications

2C-T-7 has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and PTSD. It has also been studied for its potential use in drug discovery and development.

properties

IUPAC Name

1-(1H-imidazol-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-14-3-2-4-15(11-14)12-19-7-9-20(10-8-19)13-16-17-5-6-18-16/h2-6,11H,7-10,12-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDKYJQKLRDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-2-ylmethyl)-4-(3-methylbenzyl)piperazine

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